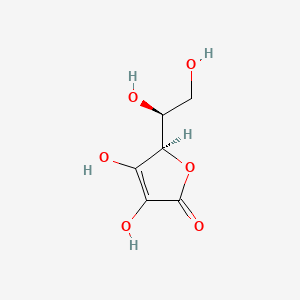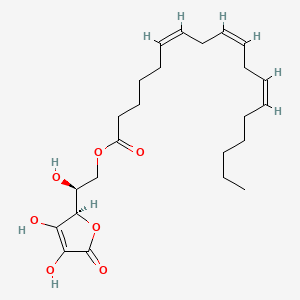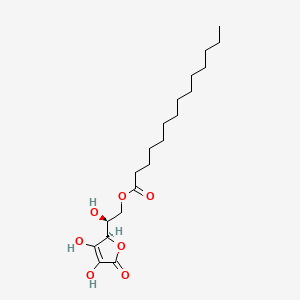
Autophinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autophinib est un inhibiteur puissant et sélectif de l'autophagie, ciblant spécifiquement la kinase VPS34 (vacuolar protein sorting 34). Il est connu pour sa capacité à inhiber l'autophagie induite par la famine et la rapamycine, avec des valeurs de CI50 de 90 nM et 40 nM, respectivement . This compound est également un inhibiteur compétitif de l'ATP de VPS34 avec une CI50 de 19 nM .
Mécanisme D'action
Target of Action
Autophinib primarily targets the VPS34 protein kinase , a key component in the autophagy process . Autophagy is a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis .
Mode of Action
This compound is an ATP-competitive inhibitor of VPS34 . It interacts with VPS34, decreasing the accumulation of the lipidated protein LC3 on the autophagosomal membrane . This interaction inhibits the autophagy process, thereby affecting the survival and growth of cells, particularly cancer cells .
Biochemical Pathways
This compound significantly impacts the autophagy process, a key biochemical pathway involved in maintaining cellular homeostasis . By inhibiting VPS34, this compound disrupts the formation of autophagosomes, thereby altering the composition of proteins within these structures . This can deeply influence the resulting pro-tumourigenic or anticancer effect of autophagy modulators .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the autophagy process . This results in an alteration in the composition of the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) produced by cancer cells . The altered protein content of PS-EVs can participate in the modulation of the fibroblast metabolism and phenotype .
Action Environment
These factors can guide the choice of an appropriate drug and dose for individual patients
Analyse Biochimique
Biochemical Properties
Autophinib plays a significant role in biochemical reactions. It interacts with the lipid kinase VPS34 . The nature of these interactions is competitive, particularly with ATP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, a process that is crucial for maintaining cellular homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with VPS34 . It is an ATP-competitive VPS34 inhibitor , which means it competes with ATP for binding to VPS34, thereby inhibiting its activity.
Metabolic Pathways
This compound is involved in the autophagy metabolic pathway . It interacts with the enzyme VPS34
Méthodes De Préparation
La synthèse d'Autophinib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la Structure de Base : La structure de base d'this compound, la 6-chloro-N-(5-méthyl-1H-pyrazol-3-yl)-2-(4-nitrophénoxy)-4-pyrimidinamine, est synthétisée par une série de réactions impliquant la chloration, la nitration et l'amination.
Modifications de Groupes Fonctionnels : La structure de base est ensuite modifiée pour introduire les groupes fonctionnels souhaités, tels que les groupes pyrazolyle et nitrophénoxy.
Analyse Des Réactions Chimiques
Autophinib subit plusieurs types de réactions chimiques, notamment :
Oxydation et Réduction : This compound peut subir des réactions d'oxydation et de réduction, en particulier impliquant le groupe nitrophénoxy.
Réactions de Substitution : Le composé peut participer à des réactions de substitution, en particulier aux positions chloro et nitro.
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Réactifs de substitution : Tels que les nucléophiles comme les amines ou les thiols.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitrophénoxy peut conduire à la formation de dérivés aminophénoxy .
Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'Action
This compound exerce ses effets en inhibant VPS34, une phosphatidylinositol 3-kinase (PI3K) de classe III impliquée dans l'initiation de l'autophagie . En se liant de manière compétitive au site de liaison de l'ATP de VPS34, this compound empêche la kinase de phosphoryler ses substrats, bloquant ainsi la formation d'autophagosomes . Cette inhibition entraîne l'accumulation de protéines liées à l'autophagie et la suppression des processus dépendants de l'autophagie .
Applications De Recherche Scientifique
Autophinib has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Autophinib est unique parmi les inhibiteurs de l'autophagie en raison de sa forte sélectivité et de sa puissance pour VPS34. Des composés similaires comprennent :
Bafilomycine A1 : Un inhibiteur de l'H±ATPase de type vacuolaire (V-ATPase) qui inhibe indirectement l'autophagie en empêchant l'acidification des lysosomes.
La singularité d'this compound réside dans son ciblage spécifique de VPS34 sans affecter les autres kinases lipidiques, mTOR ou TBK1, ce qui en fait un outil précieux pour étudier l'autophagie avec un minimum d'effets hors cible .
Propriétés
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Autophinib and how does it work?
A1: this compound is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, this compound disrupts the initiation and progression of autophagy. [, , ]
Q2: What is the downstream effect of this compound inhibiting VPS34?
A2: Inhibiting VPS34 with this compound leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]
Q3: Has this compound demonstrated efficacy in any specific cancer cell lines?
A3: Research has shown this compound's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []
Q4: Are there any studies investigating this compound's effect on the AKT/mTOR pathway?
A4: Yes, several studies have shown that this compound can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]
Q5: How does this compound's impact on autophagy relate to cancer treatment?
A5: In the context of cancer, inhibiting autophagy with this compound is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, this compound may enhance the efficacy of existing cancer treatments. [, , ]
Q6: Are there any studies exploring this compound's effect on cellular metabolism in cancer cells?
A6: Yes, a study investigated this compound's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term this compound treatment didn't significantly alter cisplatin's effect on ATP production. []
Q7: Has this compound's effect on TFEB phosphorylation been investigated?
A7: Research indicates that this compound can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []
Q8: Is there any evidence suggesting this compound can influence ferroptosis?
A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using this compound, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []
Q9: Has this compound been investigated in any in vivo models of disease?
A9: Yes, this compound has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []
Q10: What are the potential implications of this compound's effects on extracellular vesicles?
A10: While research on this compound's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including this compound, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of this compound to indirectly impact intercellular communication.
Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?
A11: While this compound is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside this compound. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)









![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)
